molecular formula C10H18ClNO2 B1431762 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride CAS No. 91129-78-1

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride

Cat. No.: B1431762
CAS No.: 91129-78-1
M. Wt: 219.71 g/mol
InChI Key: SNTWNMQWPOMTGU-UHFFFAOYSA-N
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Description

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride is a chemical compound with the molecular formula C10H17NO2·HCl. It is a derivative of tropane alkaloids, which are known for their significant biological activities

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels . Additionally, it binds to muscarinic acetylcholine receptors, modulating their activity and influencing neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it enhances cholinergic signaling by inhibiting acetylcholinesterase and activating muscarinic receptors . This leads to increased neurotransmitter release and improved synaptic plasticity. In non-neuronal cells, it affects gene expression by modulating transcription factors and signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from hydrolyzing acetylcholine . This inhibition results in elevated acetylcholine levels, enhancing cholinergic signaling. Additionally, it interacts with muscarinic receptors, altering their conformation and modulating downstream signaling pathways . These interactions lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that its effects on cellular function persist for extended periods, with sustained inhibition of acetylcholinesterase and prolonged activation of muscarinic receptors . These findings suggest that the compound can maintain its biochemical activity over time, making it suitable for long-term experiments.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound enhances cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxicity, including symptoms such as tremors, convulsions, and respiratory distress . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters, facilitating its accumulation in target tissues . Once inside the cells, it binds to intracellular proteins, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, it can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for understanding its biochemical effects and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. Common synthetic routes include the use of starting materials such as 8-azabicyclo[3.2.1]octan-3-ol and subsequent functional group modifications.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the chemical reactions. The process is designed to be scalable and cost-effective for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further research and development.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of treatments for neurological disorders. Its tropane alkaloid structure is similar to that of certain therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and research chemicals. Its versatility and reactivity make it a valuable asset in industrial applications.

Comparison with Similar Compounds

  • Tropane Alkaloids: These compounds share a similar core structure and are known for their biological activities.

  • Atropine: A well-known tropane alkaloid with medicinal uses.

  • Scopolamine: Another tropane alkaloid used in medical applications.

Uniqueness: 2-{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This differentiates it from other tropane alkaloids and influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10(12)13;/h7-9H,2-6H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTWNMQWPOMTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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